N-Boc-2-(1-Iminoethyl)hydrazine

Description

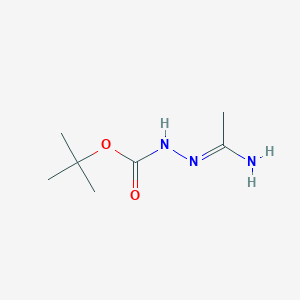

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(E)-1-aminoethylideneamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROPCTMTKIHNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)OC(C)(C)C)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Boc-2-(1-Iminoethyl)hydrazine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-(1-iminoethyl)hydrazine, also known as tert-butyl 2-(1-iminoethyl)hydrazine-1-carboxylate, is a versatile bifunctional reagent with significant potential in synthetic organic chemistry and drug discovery. Its structure incorporates a Boc-protected hydrazine moiety and a reactive iminoethyl group, making it a valuable building block for the synthesis of a variety of nitrogen-containing heterocycles, particularly pyrazoles. The Boc protecting group enhances its stability and allows for controlled reactions, making it a useful tool in multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application in the synthesis of pyrazole derivatives. While specific experimental data for this compound is not widely available in the public domain, this guide furnishes representative experimental protocols based on well-established chemical principles for its synthesis and subsequent reactions.

Chemical Properties and Data Presentation

This compound is a protected hydrazine derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the hydrazine nitrogen, preventing unwanted side reactions and allowing for selective transformations at the iminoethyl group.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 851535-08-5 |

| Molecular Formula | C₇H₁₅N₃O₂ |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | tert-butyl 2-(1-iminoethyl)hydrazine-1-carboxylate |

| Synonyms | N-Boc-acetimidohydrazide, tert-butyl N-(1-aminoethylideneamino)carbamate |

| Appearance | Predicted: White to off-white solid or oil |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, and other common organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR | Singlet around 1.5 ppm (9H, Boc group); Singlet around 2.0 ppm (3H, methyl group); Broad singlet for NH protons. |

| ¹³C NMR | Signal around 28 ppm (3C, Boc methyls); Signal around 80 ppm (Boc quaternary carbon); Signal around 155 ppm (carbonyl carbon); Signal for imine carbon. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 174.12 |

| IR Spectroscopy | N-H stretching around 3300-3400 cm⁻¹; C=O stretching around 1700 cm⁻¹; C=N stretching around 1650 cm⁻¹. |

Note: The spectroscopic data presented in Table 2 is predicted based on the chemical structure and data from similar compounds. Actual experimental data may vary.

Synthesis and Experimental Protocols

Synthesis of the Precursor: tert-Butyl Carbazate

A common method for the preparation of tert-butyl carbazate involves the reaction of di-tert-butyl dicarbonate with hydrazine hydrate.[2][3]

Experimental Protocol: Synthesis of tert-Butyl Carbazate

-

Materials: Hydrazine hydrate, Di-tert-butyl dicarbonate (Boc anhydride), Isopropanol, Dichloromethane, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve hydrazine hydrate (1.0 eq) in isopropanol and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in isopropanol to the cooled hydrazine solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for 2 hours.

-

Remove the isopropanol under reduced pressure.

-

Dissolve the residue in dichloromethane and dry the solution over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl carbazate as a white solid.

-

Plausible Synthesis of this compound

The synthesis of this compound can be envisioned through the reaction of tert-butyl carbazate with ethyl acetimidate hydrochloride.

Experimental Protocol: Synthesis of this compound

-

Materials: tert-Butyl carbazate, Ethyl acetimidate hydrochloride, Triethylamine, Dichloromethane, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Suspend ethyl acetimidate hydrochloride (1.0 eq) in dry dichloromethane.

-

Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes.

-

Add a solution of tert-butyl carbazate (1.0 eq) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Application in Heterocyclic Synthesis: Pyrazoles

A primary application of this compound is in the synthesis of pyrazole derivatives through condensation with 1,3-dicarbonyl compounds. This reaction provides a straightforward route to functionalized pyrazoles, which are important scaffolds in medicinal chemistry.[4][5]

Experimental Protocol: Synthesis of a 3,5-Dimethyl-1H-pyrazole Derivative

-

Materials: this compound, Acetylacetone (a 1,3-dicarbonyl compound), Ethanol, Hydrochloric acid (for Boc deprotection).

-

Procedure:

-

Dissolve this compound (1.0 eq) and acetylacetone (1.1 eq) in ethanol.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the initial condensation, cool the reaction mixture and add a solution of hydrochloric acid in ethanol to effect the deprotection of the Boc group and promote cyclization.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 3,5-dimethyl-1H-pyrazole derivative.

-

Mandatory Visualizations

Synthetic Pathway of this compound

Caption: Plausible synthetic route to this compound.

Application in Pyrazole Synthesis

Caption: Reaction of this compound with acetylacetone.

General Workflow for Biological Screening of Novel Hydrazone Compounds

Caption: General workflow for assessing the biological activity of novel hydrazones.

Biological and Pharmaceutical Context

Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6][7][8][9] The structural motif of this compound makes it a precursor to pyrazoles, which are core structures in numerous approved drugs. The development of novel pyrazole derivatives from this reagent could lead to the discovery of new therapeutic agents. The general workflow for screening such new chemical entities involves a series of in vitro and in vivo assays to identify promising lead compounds for further development.

Conclusion

This compound is a promising, albeit not extensively documented, reagent for organic synthesis. Its utility is primarily projected in the construction of pyrazole-based heterocyclic systems, which are of significant interest in medicinal chemistry. This technical guide provides a foundational understanding of its properties and plausible synthetic applications. Further research is warranted to fully elucidate its reactivity profile and to explore its potential in the discovery of novel bioactive molecules. The provided representative protocols and workflows offer a starting point for researchers and drug development professionals interested in utilizing this and similar building blocks in their synthetic endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

N-Boc-2-(1-Iminoethyl)hydrazine: An Obscure Building Block in Synthetic Chemistry

For Immediate Release

Shanghai, China – November 3, 2025 – N-Boc-2-(1-iminoethyl)hydrazine, a protected hydrazine derivative with potential applications in organic synthesis, remains a compound of limited publicly available technical data. Despite its identification in chemical databases, a comprehensive profile of its chemical properties, detailed synthetic protocols, and biological activities is not readily accessible in scientific literature or commercial supplier information. This report summarizes the currently available information and highlights the significant knowledge gaps for researchers, scientists, and drug development professionals interested in this molecule.

Chemical Identity and Structure

This compound, also known by its systematic name tert-butyl 2-(1-iminoethyl)hydrazine-1-carboxylate, is a small molecule featuring a hydrazine moiety protected with a tert-butoxycarbonyl (Boc) group and substituted with an iminoethyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 851535-08-5 |

| Molecular Formula | C₇H₁₅N₃O₂ |

| Molecular Weight | 173.21 g/mol |

| Canonical SMILES | CC(=N)NNC(=O)OC(C)(C)C |

| InChI Key | MROPCTMTKIHNFN-UHFFFAOYSA-N |

The structure of this compound suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds, due to the presence of multiple reactive nitrogen centers and the readily cleavable Boc protecting group.

Physicochemical Properties

Detailed experimental data regarding the physicochemical properties of this compound are not available in the public domain. Information such as pKa, logP, melting point, boiling point, and solubility has not been reported in scientific literature or standard chemical databases. Commercial suppliers of this compound, such as BenchChem, typically state a purity of ≥95% but do not provide specific physical constants. The lack of this fundamental data hinders the development of robust experimental protocols and computational models involving this compound.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis and purification of this compound is not described in published scientific articles or patents. However, a plausible synthetic route can be conceptualized based on general principles of organic chemistry.

A potential synthesis could involve the reaction of tert-butyl carbazate with an appropriate iminoethylating agent. The specific reagents and reaction conditions would require experimental optimization.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Without published experimental data, any attempt to synthesize this compound would necessitate a thorough investigation into reaction conditions, solvent selection, temperature, and purification methods.

Spectroscopic Data

No published spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could be located. Such data is critical for the unambiguous identification and characterization of the compound and for quality control in any synthetic procedure.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described. Its structural similarity to other hydrazine derivatives suggests a wide range of potential biological activities could be explored, but this remains speculative without experimental evidence.

Conclusion and Future Outlook

This compound represents a chemical entity with potential utility in synthetic chemistry, yet it remains largely uncharacterized in the public domain. The significant gaps in the knowledge of its physicochemical properties, synthetic protocols, and biological activities present a challenge for its practical application. For researchers and drug development professionals, this compound offers an opportunity for fundamental research to fully elucidate its chemical and biological profile. Any future work on this molecule should prioritize the detailed characterization of its properties and the publication of these findings to benefit the broader scientific community. Until such data becomes available, the use of this compound in research and development will be limited by the current lack of foundational scientific information.

N-Boc-2-(1-Iminoethyl)hydrazine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(1-iminoethyl)hydrazine, a derivative of hydrazine, is a molecule of interest in synthetic organic chemistry and drug discovery. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and selectivity in various chemical reactions. This protecting group can be readily removed under acidic conditions, revealing a reactive hydrazine moiety. The iminoethyl group further adds to its functionality, providing a site for further chemical modifications. This guide provides a summary of its chemical properties, a plausible synthetic approach, and an overview of the potential biological significance of related compounds.

Chemical and Physical Properties

A search of chemical databases reveals the key identifiers for this compound. There appears to be a discrepancy in the reported molecular formula in one source, with C7H15N3O2 being the more consistently cited formula.

| Property | Value | Reference |

| CAS Number | 851535-08-5 | [1] |

| Molecular Formula | C7H15N3O2 | [1] |

| (also reported as C7H15N3O) | ||

| Molecular Weight | 173.21 g/mol (for C7H15N3O2) | [1] |

| Synonyms | tert-butyl 2-(1-iminoethyl)hydrazine-1-carboxylate | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic strategy can be inferred from standard procedures for the Boc-protection of hydrazines. A plausible method involves the reaction of 2-(1-iminoethyl)hydrazine with di-tert-butyl dicarbonate (Boc)₂O.

General Experimental Protocol for Boc-Protection of Hydrazines:

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

2-(1-iminoethyl)hydrazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Diisopropylethylamine) (optional, reaction can sometimes proceed without)

Procedure:

-

Dissolve 2-(1-iminoethyl)hydrazine in the chosen solvent in a round-bottom flask.

-

If using a base, add it to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for a specified time (typically a few hours to overnight).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities

The N-Boc protecting group itself is generally considered to be biologically inert and is used to mask the reactivity of the hydrazine group during synthesis. However, in a biological system, the Boc group could potentially be cleaved, releasing the active hydrazine compound. Therefore, this compound could be considered a potential prodrug, where the active component is released in vivo.

Diagrams

Caption: General workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of N-Boc-2-(1-Iminoethyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and a plausible synthetic route for N-Boc-2-(1-iminoethyl)hydrazine. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its functional groups and known data from analogous structures. The experimental protocols provided are based on established synthetic methodologies for related N-Boc protected hydrazine derivatives.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₁₅N₃O₂ and a molecular weight of 173.21 g/mol , is a hydrazine derivative protected with a tert-butoxycarbonyl (Boc) group. This protecting group enhances the stability of the hydrazine moiety and allows for selective reactions at the iminoethyl group.

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard chemical shift values, infrared absorption frequencies, and mass spectrometry fragmentation patterns for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | br s | 1H | =NH |

| ~6.0 - 7.0 | br s | 1H | NH -Boc |

| ~1.9 - 2.1 | s | 3H | CH₃ -C=NH |

| 1.48 | s | 9H | -C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C =O (Boc) |

| ~150 - 155 | C =NH |

| ~80 - 82 | -C (CH₃)₃ |

| ~28.3 | -C(C H₃)₃ |

| ~15 - 20 | C H₃-C=NH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretching (hydrazine and imine) |

| 2970 - 2980 | Strong | C-H stretching (t-butyl) |

| ~1700 | Strong | C=O stretching (Boc urethane) |

| ~1640 | Medium | C=N stretching (imine) |

| 1500 - 1530 | Medium | N-H bending |

| 1160 - 1250 | Strong | C-O stretching (Boc) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Relative Intensity | Assignment |

| 173 | Low | [M]⁺ (Molecular Ion) |

| 117 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 100 | Medium | [M - C₄H₉O]⁺ (Loss of t-butoxy) |

| 74 | Medium | [H₂N-NH-C(O)O]⁺ fragment |

| 57 | Very High | [C₄H₉]⁺ (t-butyl cation) |

| 43 | High | [CH₃-C=NH]⁺ fragment |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and purification of this compound.

Synthesis of this compound

This proposed synthesis involves the reaction of tert-butyl carbazate with ethyl acetimidate hydrochloride.

Materials:

-

tert-Butyl carbazate

-

Ethyl acetimidate hydrochloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a stirred solution of tert-butyl carbazate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).

-

Slowly add ethyl acetimidate hydrochloride (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.

Spectroscopic Characterization

¹H and ¹³C NMR:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

IR Spectroscopy:

-

Obtain the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

Mass Spectrometry:

-

Analyze a sample of the purified product using an Electron Impact Mass Spectrometer (EI-MS) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathway and the experimental workflow for the characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for synthesis and characterization.

Physical properties and appearance of N-Boc-2-(1-Iminoethyl)hydrazine

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Overview of N-Boc-2-(1-Iminoethyl)hydrazine (CAS 851535-08-5)

Introduction

This compound, also known as tert-butyl 2-(1-iminoethyl)hydrazine-1-carboxylate, is a protected hydrazine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and selectivity in various organic syntheses, making it a valuable building block in medicinal chemistry and drug development. The iminoethyl group provides a reactive site for further functionalization, allowing for its incorporation into more complex molecular scaffolds. This guide aims to provide a comprehensive overview of its known physical and chemical properties.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N₃O₂ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 851535-08-5 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. General synthetic routes for similar N-Boc protected hydrazines typically involve the reaction of a corresponding hydrazine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. However, a precise, validated protocol for this specific compound is not publicly documented.

Spectral Data

Comprehensive spectral data, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the unambiguous identification and characterization of a chemical compound. At present, no published experimental spectral data for this compound could be located.

Signaling Pathways and Biological Activity

There is currently no information available in scientific literature to suggest a direct role of this compound in any specific signaling pathways or its characterized biological activity. Its utility is primarily documented as a synthetic intermediate for the creation of more complex molecules that may have biological relevance.

Logical Workflow for Characterization

Given the absence of detailed experimental data, a logical workflow for the complete characterization of this compound would be required upon its synthesis or acquisition. This workflow is outlined in the diagram below.

Figure 1. Proposed Experimental Workflow

Conclusion

While the basic chemical identity of this compound is established, a comprehensive technical profile is currently incomplete due to the lack of publicly available experimental data. For researchers and drug development professionals intending to utilize this compound, in-house characterization according to the workflow outlined above is strongly recommended to ensure the quality and suitability of the material for its intended application. This document will be updated as new information becomes available.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of N-Boc-2-(1-Iminoethyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of N-Boc-2-(1-iminoethyl)hydrazine, a valuable building block in medicinal chemistry and drug development. This document details the synthesis of the key precursor, tert-butyl carbazate (N-Boc-hydrazine), and outlines the subsequent reaction to form the target iminoethyl hydrazine derivative.

Introduction

This compound, also known as tert-butyl 2-(1-iminoethyl)hydrazinecarboxylate, is a bifunctional molecule incorporating a Boc-protected hydrazine moiety and an iminoethyl group. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective reactions, while the iminoethyl group offers a reactive site for further molecular elaboration. These features make it a versatile intermediate in the synthesis of various nitrogen-containing heterocyclic compounds and other complex organic molecules with potential therapeutic applications.

Key Starting Materials

The synthesis of this compound primarily relies on two key starting materials:

-

tert-Butyl carbazate (N-Boc-hydrazine): This is the foundational building block providing the protected hydrazine core.

-

An acetimidating agent: A reagent capable of introducing the 1-iminoethyl group onto the N-Boc-hydrazine. A common and effective choice is ethyl acetimidate hydrochloride .

The overall synthetic strategy involves a two-step process, which is illustrated in the workflow diagram below.

Experimental Protocols

Synthesis of tert-Butyl Carbazate (N-Boc-hydrazine)

The most common and efficient method for the synthesis of tert-butyl carbazate involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate ((Boc)₂O). Several variations of this procedure exist, with differences in solvent and reaction conditions. Below are two representative protocols.

Protocol 3.1.1: Synthesis in Isopropanol

This method is widely cited and provides a high yield of the desired product.[1]

Materials:

-

Hydrazine hydrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Isopropanol (IPA)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve hydrazine hydrate in isopropanol in a reaction flask equipped with a stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in isopropanol to the cooled hydrazine hydrate solution.

-

Stir the reaction mixture at 0 °C for a specified period (typically 2-4 hours).

-

After the reaction is complete, remove the isopropanol under reduced pressure.

-

Dissolve the residue in dichloromethane and dry the organic phase with anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain tert-butyl carbazate as a white solid or semi-solid.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles/Equivalents |

| Hydrazine Hydrate | 50.06 | ~1.1 - 2.3 |

| Di-tert-butyl Dicarbonate | 218.25 | 1.0 |

| tert-Butyl Carbazate | 132.16 | Theoretical Yield |

Table 1: Stoichiometry for the Synthesis of tert-Butyl Carbazate.

Protocol 3.1.2: Synthesis using Phenyl Chloroformate and tert-Butanol (Two-step)

An alternative route involves the initial formation of a tert-butyl carbonate derivative, which then reacts with hydrazine hydrate.[2]

Step A: Synthesis of tert-Butyl Phenyl Carbonate

-

In a reaction vessel, combine tert-butanol and a base (e.g., pyridine or quinoline) in a suitable solvent like dichloromethane.

-

Add phenyl chloroformate dropwise while maintaining the temperature.

-

After the addition, stir the mixture for several hours at room temperature.

-

Work up the reaction mixture by washing with water and dilute acid to remove the base and its salt.

-

Dry the organic layer and remove the solvent to yield tert-butyl phenyl carbonate.

Step B: Synthesis of tert-Butyl Carbazate

-

Mix the tert-butyl phenyl carbonate from Step A with hydrazine hydrate.

-

Heat the mixture, which will lead to a substitution reaction, forming tert-butyl carbazate and phenol.

-

After cooling, the product can be isolated by extraction and purified by distillation or crystallization.

Synthesis of this compound

The second key step is the formation of the iminoethyl group. This is typically achieved by reacting tert-butyl carbazate with an acetimidating agent, such as ethyl acetimidate hydrochloride.

Protocol 3.2.1: Reaction with Ethyl Acetimidate Hydrochloride

This procedure describes the condensation of tert-butyl carbazate with ethyl acetimidate hydrochloride.

Materials:

-

tert-Butyl carbazate

-

Ethyl acetimidate hydrochloride

-

A suitable base (e.g., triethylamine, sodium ethoxide)

-

Anhydrous ethanol

Procedure:

-

Suspend tert-butyl carbazate and ethyl acetimidate hydrochloride in anhydrous ethanol in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add a base (e.g., triethylamine) to the suspension.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture is typically filtered to remove any precipitated salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles/Equivalents |

| tert-Butyl Carbazate | 132.16 | 1.0 |

| Ethyl Acetimidate Hydrochloride | 123.58 | ~1.0 - 1.2 |

| This compound | 173.21 | Theoretical Yield |

Table 2: Stoichiometry for the Synthesis of this compound.

Logical Relationships in the Synthesis

The synthesis of this compound follows a logical progression of functional group introduction and protection.

Conclusion

The synthesis of this compound is a straightforward process that relies on readily available starting materials. The key steps involve the protection of hydrazine with a Boc group to form tert-butyl carbazate, followed by the introduction of the 1-iminoethyl moiety using an appropriate acetimidating agent. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate for their research and development endeavors. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield and purity of the final product.

References

Reactivity of the Iminoethyl Group in Boc-Protected Hydrazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the iminoethyl group within Boc-protected hydrazines, compounds of significant interest in synthetic and medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group modulates the reactivity of the hydrazine moiety, allowing for a range of selective transformations at the iminoethyl C=N bond. This document details the key reactions, presents quantitative data on reaction outcomes, provides explicit experimental protocols, and illustrates reaction mechanisms.

Synthesis of Boc-Protected Hydrazones (Precursors to the Iminoethyl Group)

The iminoethyl group in this context is typically formed via the condensation of a Boc-protected hydrazine, such as tert-butyl carbazate, with a carbonyl compound, in this case, acetaldehyde or a related ketone, to yield a Boc-protected hydrazone.

General Experimental Protocol: Synthesis of N-Boc-N'-alkylidenehydrazines

A common method for the synthesis of N-Boc-N'-alkylidenehydrazines involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone.

Materials:

-

tert-Butyl carbazate

-

Aldehyde or ketone (e.g., acetophenone)

-

Methanol (CH₃OH)

-

Acetic acid (HOAc)

-

Ethyl acetate

-

Hexane

-

Celite

Procedure:

-

To a stirred solution of tert-butyl carbazate (1.0 equivalent) and a catalytic amount of acetic acid (0.2 equivalents) in methanol, add the corresponding ketone or aldehyde (1.0 equivalent).

-

Stir the reaction mixture at reflux for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the solvent.

-

The resulting solid is then triturated with hexane to yield the pure N-Boc hydrazone.[1]

An alternative "green" and solventless method has also been reported, where the amine or hydrazine is added directly to molten di-(tert-butyl)dicarbonate (Boc₂O). This method is often fast and proceeds without the need for a catalyst.[2]

Reactivity of the Iminoethyl Group

The C=N double bond of the iminoethyl group in Boc-protected hydrazones is susceptible to a variety of transformations, including reduction, nucleophilic addition, and cycloaddition reactions.

Reduction of the Iminoethyl Group

The reduction of the C=N bond in Boc-protected hydrazones provides access to the corresponding Boc-protected hydrazines. A variety of reducing agents can be employed for this transformation.

Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent for imines and iminium ions.

Experimental Protocol: Reduction of a Boc-Hydrazone with NaBH₃CN

Materials:

-

Boc-protected hydrazone

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) (to adjust pH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

Dissolve the Boc-protected hydrazone in methanol.

-

Adjust the pH of the solution to approximately 3-4 with a solution of HCl in methanol.

-

Add sodium cyanoborohydride (in slight excess) portion-wise to the stirred solution.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature.

-

Once the reaction is complete, quench by adding water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified by chromatography.

Mechanism of Reduction with a Borohydride Reagent

The reduction proceeds via the nucleophilic attack of a hydride ion from the borohydride reagent onto the electrophilic carbon of the imino group. The resulting nitrogen anion is then protonated by the solvent or during acidic workup.

Caption: Mechanism of Borohydride Reduction.

Table 1: Yields of Reduction of Boc-Protected Hydrazones with Various Reducing Agents

| Substrate (Boc-NH-N=CRR') | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Boc-N'-isopropylidenehydrazine | NaBH₃CN | MeOH, pH 3-4 | RT | Moderate | [3] |

| N-Boc-N'-benzylidenehydrazine | NaBH₃CN | THF | RT | Good | [3] |

| Various Aldehyde Hydrazones | Mg in MeOH | RT | 82-87 | [4] |

Nucleophilic Addition to the Iminoethyl Group

The electrophilic carbon of the iminoethyl group is susceptible to attack by various nucleophiles, including organometallic reagents and enolates.

Organolithium and Grignard reagents can add to the C=N bond to form new carbon-carbon bonds, leading to α-substituted hydrazines.

Experimental Protocol: Addition of an Organolithium Reagent to a Boc-Hydrazone

Materials:

-

Boc-protected hydrazone

-

Organolithium reagent (e.g., n-butyllithium)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Boc-protected hydrazone in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the organolithium reagent dropwise via syringe.

-

Stir the reaction mixture at -78 °C for the time determined by TLC monitoring.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[5][6]

Mechanism of Organolithium Addition

The reaction proceeds through the nucleophilic attack of the carbanion from the organolithium reagent on the imine carbon, followed by quenching of the resulting nitrogen anion.

Caption: Mechanism of Organolithium Addition.

Table 2: Yields of Nucleophilic Addition to Boc-Protected Imines/Hydrazones

| Imine/Hydrazone Substrate | Nucleophile | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| In situ generated N-Boc imine | Thiophenol | Cs₂CO₃, rt | DMF | 85 | [7] |

| In situ generated N-Boc imine | Malononitrile | Cs₂CO₃, rt | EtOAc | 75 | [7] |

| N-Boc isatin imines | Nitromethane | Chiral guanidine | Toluene | 81-99 | [8] |

| N-Boc isatin imines | Ethyl nitroacetate | Cinchona alkaloid | Dichloromethane | 85-98 | [8] |

Cycloaddition Reactions

The iminoethyl group can participate as a component in various cycloaddition reactions, most notably [3+2] cycloadditions, to form heterocyclic structures. Boc-protected hydrazones can act as precursors to 1,3-dipoles.

In the presence of a base and an appropriate dipolarophile, N-acyl hydrazones can form azomethine imines, which are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions.

Experimental Workflow for a [3+2] Cycloaddition

Caption: Workflow for [3+2] Cycloaddition.

Mechanism of [3+2] Cycloaddition

The reaction is believed to proceed through a concerted, asynchronous transition state. DFT calculations have been used to explore the mechanism and regioselectivity of these reactions.[1][9][10][11][12]

Caption: Mechanism of 1,3-Dipolar Cycloaddition.

Table 3: Yields of Cycloaddition Reactions of Hydrazones

| Hydrazone Type | Dipolarophile | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Cycloalkenone hydrazones | (intramolecular alkene) | Chiral Phosphoric Acid, 50 °C | Toluene | High | [13] |

| N-Tosylhydrazones | Alkenes | CuCl₂, 65 °C | THF | Good to Excellent | [1] |

| Aldehyde hydrazones | Azides | Radical initiator | - | - | [14] |

Applications in Drug Discovery and Development

Boc-protected hydrazines and the reactivity of the derived iminoethyl group are highly relevant in drug discovery. The resulting substituted hydrazine and heterocyclic scaffolds are present in numerous biologically active molecules.[2] The ability to perform selective transformations on the iminoethyl group allows for the construction of diverse chemical libraries for screening purposes. Furthermore, the hydrazone linkage itself is utilized in prodrug strategies, where the C=N bond can be cleaved under physiological conditions to release an active pharmaceutical ingredient. The use of Boc-protected hydrazines as scaffolds allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.[2][4]

Conclusion

The iminoethyl group in Boc-protected hydrazines, typically in the form of Boc-hydrazones, exhibits a rich and versatile reactivity. It serves as a valuable functional handle for a variety of transformations, including reduction to substituted hydrazines, nucleophilic additions to create new carbon-carbon bonds, and cycloaddition reactions to construct complex heterocyclic systems. The Boc protecting group plays a crucial role in modulating the stability and reactivity of these compounds, enabling their use as key intermediates in organic synthesis and drug discovery. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to explore and exploit the synthetic potential of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [3+2] Cycloaddition of azide with aldehyde hydrazone through an aminyl radical-polar crossover strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Stability of the N-Boc Protecting Group on Hydrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its reliability in protecting amine functionalities. Its application to hydrazine derivatives is of particular significance in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other complex molecules. This guide provides a comprehensive technical overview of the stability of the N-Boc protecting group on hydrazine derivatives, offering quantitative data, detailed experimental protocols, and a thorough examination of the factors governing its cleavage.

Core Concepts of N-Boc Protection on Hydrazines

The Boc group is favored for its ease of introduction, general stability under a range of conditions, and its facile removal under specific, mild acidic conditions. This orthogonality to other common protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl), allows for selective deprotection strategies in the synthesis of complex molecules.[1][2][3]

On hydrazine derivatives, the Boc group can be introduced at either one or both nitrogen atoms, forming mono- or bis-Boc protected hydrazines. This protection modulates the nucleophilicity and reactivity of the hydrazine moiety, enabling chemists to control its participation in subsequent synthetic steps.

Quantitative Stability Data

The stability of the N-Boc group is not absolute and is influenced by the reaction conditions, including pH, temperature, and the presence of Lewis acids. The following tables summarize the quantitative data available on the cleavage of the N-Boc group under various conditions.

Acidic Conditions

The N-Boc group is well-known for its lability in acidic environments. The cleavage proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation.[2]

Table 1: Stability of N-Boc Protected Amines/Hydrazines under Acidic Conditions

| Hydrazine/Amine Derivative | Reagent | Concentration | Solvent | Temperature (°C) | Time | % Cleavage/Half-life (t½) | Reference(s) |

| N-Boc-amine (thioester) | HCl | Varies | Toluene/Propan-2-ol | Not specified | Varies | Rate is second-order with respect to [HCl] | [4] |

| N-Boc-amine (tosylate) | Trifluoroacetic acid (TFA) | Large excess | Not specified | Not specified | Not specified | Inverse kinetic dependence on [TFA] | [4] |

| Boc-protected hydrazides | Trifluoromethanesulfonic acid (TfOH) | 5 equivalents | CF₃CH₂OH/CH₂Cl₂ | -40 | 1.5 min | 60-86% yield of deprotected hydrazine | [5] |

| General N-Boc amines | Trifluoroacetic acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to RT | 30 min - 2 h | Generally >95% | [6] |

| General N-Boc amines | Hydrochloric acid (HCl) | 4 M | Dioxane or Methanol | Room Temperature | Varies | Generally high | [4] |

Basic Conditions

The N-Boc group is generally considered stable under basic conditions, a key feature of its orthogonality.[1][7][8] This stability is attributed to the steric hindrance around the carbonyl group and the delocalization of the nitrogen lone pair into the carbonyl, which reduces its susceptibility to nucleophilic attack.[8] However, under forcing basic conditions, cleavage can occur.

Table 2: Stability of N-Boc Protected Amines/Hydrazines under Basic Conditions

| Hydrazine/Amine Derivative | Reagent | Solvent | Temperature (°C) | Time | % Cleavage | Reference(s) |

| General N-Boc amines | Not specified | Not specified | Not specified | Not specified | Generally stable | [1][7] |

| Di-tert-butylimidodicarbonates | Cesium carbonate (Cs₂CO₃) | Acetonitrile | 70 | Not specified | Selective cleavage of one Boc group | [9] |

Note: Quantitative kinetic data for the stability of N-Boc on simple hydrazine derivatives under a range of basic pH conditions is not extensively reported in the literature. The stability is generally accepted as high under standard basic conditions used in synthesis (e.g., amine bases, alkali metal carbonates).

Thermal Conditions

Thermal cleavage of the N-Boc group can be an effective deprotection strategy, particularly when acidic or basic conditions are not tolerated by other functional groups in the molecule. The efficiency of thermal deprotection is highly dependent on the solvent and the nature of the amine.

Table 3: Thermal Deprotection of N-Boc Protected Amines

| Amine Derivative | Solvent | Temperature (°C) | Residence Time (min) | % Deprotection | Reference(s) |

| N-Boc phenethylamine | Trifluoroethanol (TFE) | 150 | 30 | >95 | [10] |

| N-Boc phenethylamine | Methanol (MeOH) | 150 | 30 | >95 | [10] |

| N-Boc phenethylamine | Tetrahydrofuran (THF) | 150 | 30 | 47 | [10] |

| N-Boc phenethylamine | Toluene | 150 | 30 | 0 | [10] |

| N-Boc aniline | TFE | 240 | 30 | 93 | [10] |

| N-Boc aniline | MeOH | 240 | 30 | 88 | [10] |

| N-Boc imidazole | TFE | 120 | 20 | >98 | [10] |

| N-Boc imidazole | MeOH | 120 | 25 | >98 | [10] |

| N-Boc indole | TFE | 150 | 60 | 98 | [10] |

| FmocTrp(Boc)OH | DMSO | 120 | 20 min | ~50% Boc cleavage | [9] |

| FmocLys(Boc)OH | DMSO | 120 | Not specified | Not affected | [9] |

Note: The data for N-Boc protected amines can serve as a useful guide for predicting the thermal stability of N-Boc protected hydrazines, with the understanding that the electronic nature of the hydrazine moiety may influence the exact conditions required for cleavage.

Lewis Acid Conditions

Lewis acids can facilitate the cleavage of the N-Boc group, often under milder conditions than strong Brønsted acids. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which weakens the C-O bond and promotes fragmentation.[11][12]

Table 4: Deprotection of N-Boc Protected Amines/Hydrazines with Lewis Acids

| Substrate Type | Lewis Acid | Stoichiometry | Solvent | Temperature (°C) | Time | Yield/Outcome | Reference(s) |

| N,N'-diprotected amines | Iron(III) salts | Catalytic | Not specified | Not specified | Not specified | Selective Boc removal | [12] |

| Boc-protected amines | Tin(IV) chloride (SnCl₄) | Not specified | Not specified | Not specified | Not specified | Mild deprotection | [12] |

| Secondary N-Boc amines | Zinc bromide (ZnBr₂) | > Stoichiometric | Dichloromethane | Room Temperature | Not specified | Selective removal | [12] |

| N-Boc amines | Aluminum chloride (AlCl₃) | > Stoichiometric | Not specified | Not specified | Not specified | Selective removal | [12] |

| N-Boc amines | Zirconium(IV) chloride (ZrCl₄) | 10 mol% | Acetonitrile | Room Temperature | Short | High yields | [13] |

Experimental Protocols

Protocol for Monitoring N-Boc Hydrazine Stability by HPLC

This protocol provides a general framework for assessing the stability of an N-Boc protected hydrazine derivative under various pH conditions.

Objective: To determine the rate of degradation of an N-Boc protected hydrazine at different pH values and a constant temperature.

Materials:

-

N-Boc protected hydrazine derivative

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer solutions (e.g., pH 2.0, 7.4, 9.0)

-

Boric acid/KCl buffer (for pH 9.0)

-

0.1 M NaOH

-

0.1 M HCl

-

Water (HPLC grade)

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Thermostatted incubator or water bath

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the N-Boc protected hydrazine derivative in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

-

Preparation of Test Solutions:

-

For each pH to be tested, add a small aliquot of the stock solution to a known volume of the respective buffer to achieve the desired final concentration (e.g., 10 µg/mL).

-

Ensure the amount of organic solvent from the stock solution is minimal to avoid altering the buffer's properties.

-

-

Incubation: Place the test solutions in a thermostatted environment, typically at 37°C to simulate physiological conditions, or at an elevated temperature to accelerate degradation.[3][14]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

-

HPLC Analysis:

-

Inject the samples directly into the HPLC system.

-

Mobile Phase: A typical starting point is a gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid for acidic conditions, or a buffer for neutral/basic conditions). For example, a gradient of 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Monitor at a wavelength where the N-Boc hydrazine and potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for initial method development to identify optimal detection wavelengths and assess peak purity.

-

-

Data Analysis:

-

Quantify the peak area of the N-Boc protected hydrazine at each time point.

-

Plot the natural logarithm of the concentration (or peak area) versus time.

-

The slope of this line will give the first-order rate constant (k) for the degradation.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

General Protocol for Acidic Deprotection of an N-Boc Hydrazine

Objective: To remove the Boc protecting group from a hydrazine derivative using trifluoroacetic acid.

Materials:

-

N-Boc protected hydrazine derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Dissolve the N-Boc protected hydrazine derivative in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and carefully neutralize the excess acid by washing with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected hydrazine.

-

Purify the product by column chromatography if necessary.

Note on Monitoring by NMR: The progress of the deprotection can also be monitored by ¹H NMR spectroscopy by observing the disappearance of the characteristic tert-butyl signal (a singlet at ~1.4-1.5 ppm).[15]

Signaling Pathways and Experimental Workflows

In the context of chemical synthesis, the term "signaling pathways" is not directly applicable. Instead, we can visualize the logical flow of decisions and experimental procedures.

Caption: Decision workflow for choosing a Boc deprotection strategy.

Caption: Experimental workflow for HPLC-based stability testing.

Orthogonal Protection Strategies

The stability of the N-Boc group to a variety of reagents makes it an excellent component of an orthogonal protecting group strategy. This is particularly important in the synthesis of complex molecules with multiple reactive sites.

Table 5: Orthogonality of the N-Boc Group on Hydrazines

| Protecting Group | Cleavage Condition | Stability of N-Boc Group |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Basic conditions (e.g., 20% piperidine in DMF) | Stable |

| Cbz (Benzyloxycarbonyl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable |

| Alloc (Allyloxycarbonyl) | Pd(0) catalysis | Stable |

| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | Stable |

This orthogonality allows for the selective deprotection of other functional groups in the presence of an N-Boc protected hydrazine, or vice-versa. For instance, in peptide synthesis, the Fmoc group can be removed from the N-terminus of a growing peptide chain without affecting a Boc-protected lysine side chain, which can then be deprotected at a later stage using acidic conditions.

Conclusion

The N-Boc protecting group offers a robust and versatile tool for the protection of hydrazine derivatives. Its well-defined stability profile, characterized by high stability to basic, nucleophilic, and reductive conditions, and lability to acidic, thermal, and certain Lewis acidic conditions, allows for its strategic application in complex multi-step syntheses. A thorough understanding of the quantitative aspects of its stability and the available deprotection protocols is crucial for researchers, scientists, and drug development professionals to effectively utilize this important protecting group in their synthetic endeavors. The provided data and protocols serve as a valuable resource for the rational design and successful execution of synthetic routes involving N-Boc protected hydrazine intermediates.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tert-Butyl carbazate 98 870-46-2 [sigmaaldrich.com]

- 3. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. tert-Butyl Carbazate (N-Boc-Hydrazine) [mdpi.com]

- 6. reddit.com [reddit.com]

- 7. Boc 树脂裂解协议 [sigmaaldrich.com]

- 8. reddit.com [reddit.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. cymitquimica.com [cymitquimica.com]

- 11. Lewis Acids - Wordpress [reagents.acsgcipr.org]

- 12. KINETIC ANALYSIS OF THE CATALYTIC DECOMPOSITION OF HYDRAZINE – ScienceOpen [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. public.pensoft.net [public.pensoft.net]

- 15. researchgate.net [researchgate.net]

The Genesis of N-Boc-2-(1-Iminoethyl)hydrazine: A Guide to its Synthesis and Characteristics

While a definitive first reported synthesis of N-Boc-2-(1-iminoethyl)hydrazine (CAS 851535-08-5) remains elusive in a comprehensive search of scientific and patent literature, its existence and utility as a synthetic intermediate are evident. This technical guide consolidates available information on its precursor, tert-butyl carbazate, and presents a representative, plausible synthesis for the title compound based on established chemical principles. This document is intended for researchers, scientists, and professionals in drug development, providing a practical framework for the preparation and understanding of this versatile building block.

This compound is a protected hydrazine derivative incorporating the tert-butoxycarbonyl (Boc) group, which enhances its stability and selectivity in various organic transformations. The iminoethyl moiety provides a reactive handle for further functionalization, making it a valuable component in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Precursor Synthesis: The Foundation of N-Boc Hydrazine Chemistry

The journey to this compound begins with the synthesis of its essential precursor, tert-butyl carbazate (also known as N-Boc-hydrazine). The preparation of this compound is well-documented, with several established methods available. One common and efficient method involves the reaction of di-tert-butyl dicarbonate (Boc anhydride) with hydrazine hydrate.

Experimental Protocol: Synthesis of tert-Butyl Carbazate

This protocol is based on established literature procedures for the synthesis of tert-butyl carbazate.

Materials:

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Isopropyl alcohol (IPA)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve hydrazine hydrate (1.0 equivalent) in isopropyl alcohol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in isopropyl alcohol to the cooled hydrazine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane and dry the organic solution over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl carbazate as a white solid.

Quantitative Data for tert-Butyl Carbazate Synthesis

| Parameter | Value |

| Reactants | |

| Di-tert-butyl dicarbonate | 1.0 eq |

| Hydrazine hydrate | 1.0 - 1.2 eq |

| Solvent | Isopropyl alcohol |

| Reaction Temperature | 0 °C |

| Reaction Time | 2 hours |

| Typical Yield | 90-98% |

| Appearance | White solid |

| Melting Point | 38-42 °C |

| ¹H NMR (CDCl₃) | δ 1.47 (s, 9H), 3.95 (br s, 2H), 6.25 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ 28.3, 80.8, 157.5 |

Proposed Synthesis of this compound

The synthesis of this compound from tert-butyl carbazate can be logically achieved through the reaction with an appropriate iminoethylating agent. A common and effective method for the formation of such hydrazones is the condensation reaction with an iminoester hydrochloride, such as ethyl acetoimidate hydrochloride.

Experimental Protocol: Representative Synthesis of this compound

Materials:

-

tert-Butyl carbazate

-

Ethyl acetoimidate hydrochloride (or a similar acetimidate salt)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous ethanol or methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend tert-butyl carbazate (1.0 equivalent) and ethyl acetoimidate hydrochloride (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Hypothetical Quantitative Data for this compound Synthesis

| Parameter | Hypothetical Value |

| Reactants | |

| tert-Butyl carbazate | 1.0 eq |

| Ethyl acetoimidate hydrochloride | 1.1 eq |

| Triethylamine | 1.2 eq |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Hypothetical Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₇H₁₅N₃O₂ |

| Molecular Weight | 173.21 g/mol |

Synthetic Workflow Visualization

The overall synthetic pathway from the starting materials for the precursor to the final product is illustrated in the following diagram.

Caption: Synthetic workflow for this compound.

N-Boc-2-(1-Iminoethyl)hydrazine IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-(1-iminoethyl)hydrazine, a key intermediate in synthetic organic chemistry. This document details its chemical identity, properties, a representative synthesis protocol, and its potential applications, particularly in the construction of heterocyclic scaffolds relevant to drug discovery.

Chemical Identity and Properties

This compound, systematically named tert-butyl 2-(1-iminoethyl)hydrazinecarboxylate , is a hydrazine derivative protected with a tert-butoxycarbonyl (Boc) group. This protecting group enhances the stability of the hydrazine moiety and allows for selective reactions at the iminoethyl group.

Synonyms:

-

tert-butyl 2-ethanimidoylhydrazinecarboxylate

-

tert-butyl N-(1-aminoethylideneamino)carbamate

-

N-(tert-Butoxycarbonyl)-acetaldehyde hydrazone

-

tert-butyl 2-ethylidenehydrazine-1-carboxylate

Chemical Structure:

Quantitative Data

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-(1-iminoethyl)hydrazinecarboxylate | - |

| CAS Number | 851535-08-5 | Supplier Data |

| Molecular Formula | C₇H₁₅N₃O₂ | Calculated |

| Molecular Weight | 173.21 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. | Inferred |

Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of tert-butyl carbazate with acetaldehyde. While a specific, detailed protocol for this exact transformation is not widely published, a general and reliable procedure for the formation of N-Boc hydrazones from aldehydes is well-established.

Representative Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-Boc hydrazones.

Materials:

-

tert-Butyl carbazate

-

Acetaldehyde

-

Ethanol (absolute)

-

Acetic acid (catalytic amount)

-

Hexane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl carbazate (1.0 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add a catalytic amount of acetic acid (e.g., 0.1 equivalents). Subsequently, add acetaldehyde (1.0-1.2 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting residue in a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be further purified by trituration with hexane or by column chromatography on silica gel to yield the pure this compound.

Applications in Synthesis

N-Boc-hydrazones are versatile intermediates in organic synthesis, primarily used in the construction of nitrogen-containing heterocycles. A significant application is in the synthesis of pyrazoles, a class of compounds with a broad range of biological activities, making them important scaffolds in drug development.

Logical Workflow for Pyrazole Synthesis

The following diagram illustrates a typical workflow for the synthesis of a substituted pyrazole starting from an N-Boc-hydrazone like this compound. This process involves a [3+2] cycloaddition reaction with an alkyne, followed by deprotection and aromatization.

Caption: Workflow for pyrazole synthesis.

Signaling Pathways and Drug Development

While this compound itself is not directly implicated in specific signaling pathways, the pyrazole core synthesized from it is a common motif in many biologically active molecules. Pyrazole derivatives have been shown to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and metabolic pathways. The synthetic accessibility of diverse pyrazoles from precursors like this compound makes it a valuable tool for generating compound libraries for high-throughput screening in drug discovery programs.

Representative Signaling Pathway Involvement of Pyrazole Derivatives

The diagram below illustrates a generalized signaling pathway where a hypothetical pyrazole-containing drug molecule could act as an inhibitor of a protein kinase, a common mechanism of action for this class of compounds.

Caption: Kinase inhibition by a pyrazole.

Conclusion

This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its utility lies in its ability to serve as a protected hydrazine surrogate for the construction of more complex molecules, particularly nitrogen-containing heterocycles like pyrazoles. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to synthesize and utilize this compound in their research endeavors. Further investigation into the specific properties and reaction scope of this compound could unveil new synthetic possibilities and applications in medicinal chemistry.

Theoretical Conformational Analysis of N-Boc-2-(1-Iminoethyl)hydrazine: A Technical Guide

Disclaimer: Direct theoretical or experimental studies on the conformation of N-Boc-2-(1-iminoethyl)hydrazine are not available in the current body of scientific literature. This guide is therefore based on established principles and data from closely related analogous compounds, primarily N-acylhydrazones and N,N'-diacylhydrazines. The quantitative data and conformational preferences presented herein are extrapolations and should be treated as predictive rather than empirically verified for the specific molecule .

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to its structural motifs. The presence of a Boc-protected hydrazine linked to an iminoethyl group results in a flexible molecule with several rotatable bonds. Understanding the conformational landscape of this molecule is crucial for predicting its three-dimensional structure, which in turn governs its interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformation of this compound, including relevant quantitative data from analogous systems, detailed experimental protocols for synthesis and analysis, and visual representations of key concepts and workflows.

Theoretical Conformational Analysis Workflow

The conformational analysis of a flexible molecule like this compound is typically approached using computational chemistry methods. The general workflow involves a series of steps to identify the stable conformers and the energy barriers between them.

Key Rotational Isomers of this compound

The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds:

-

τ1 (O=C-N-N): Rotation around the amide bond, leading to synperiplanar (cis) and antiperiplanar (trans) conformers.

-

τ2 (C-N-N-C): Rotation around the N-N bond.

-

τ3 (N-N-C=N): Rotation around the N-C(imine) bond.

The interplay of these rotations gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers.

Quantitative Data from Analogous Systems

The following tables summarize theoretical data from studies on N-acylhydrazones and related compounds, which can serve as estimates for the conformational preferences of this compound.

Amide Bond (O=C-N-N) Conformational Energies

Studies on N-acylhydrazones have shown that the energy difference between the synperiplanar and antiperiplanar conformers is influenced by steric and electronic factors.[1][2][3] For N-unsubstituted acylhydrazones, the antiperiplanar conformation is generally favored.[1]

| Conformer | Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Note |

| Antiperiplanar (trans) | ~180° | 0.0 (Reference) | Generally the more stable form |

| Synperiplanar (cis) | ~0° | 1.5 - 5.0 | Higher in energy due to steric hindrance |

Data are estimations based on DFT calculations (CAM-B3LYP/6-31+G(d,p)) of analogous N-acylhydrazones.[1]

N-N Bond Rotational Barriers

The rotation around the N-N bond in hydrazine and its derivatives has been studied extensively.[4] The barrier to rotation is influenced by hyperconjugative effects and steric repulsion. For N,N'-diacylhydrazines, twisted geometries are generally preferred.[5]

| Transition State | Dihedral Angle (τ2) | Rotational Barrier (kcal/mol) | Note |

| Eclipsed | ~0° | 10 - 12 | Higher energy barrier |

| Anti (eclipsed) | ~180° | 3 - 5 | Lower energy barrier |

Data are estimations based on theoretical studies of hydrazine and substituted hydrazines.[4]

Imine (C=N) Configuration

N-acylhydrazones almost exclusively exist as the (E)-diastereomer with respect to the C=N bond due to minimized steric hindrance.[1]

| Isomer | Relative Energy (kcal/mol) | Note |

| (E)-isomer | 0.0 (Reference) | Overwhelmingly favored |

| (Z)-isomer | > 10 | Generally not observed in solution |

Experimental Protocols

Synthesis of this compound (General Procedure)

The synthesis would likely proceed via a two-step process: Boc-protection of hydrazine followed by condensation with an acetaldehyde equivalent.

Step 1: Synthesis of tert-butyl carbazate (N-Boc-hydrazine)

A common method is the reaction of hydrazine with di-tert-butyl dicarbonate (Boc₂O). A solventless approach has been reported to be efficient.[6]

-

Materials: Hydrazine hydrate, di-tert-butyl dicarbonate (Boc₂O).

-

Procedure: To molten Boc₂O (1.0-1.1 equivalents), hydrazine hydrate (1.0 equivalent) is added dropwise with stirring. The reaction is exothermic and should be controlled to maintain room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product, tert-butyl carbazate, can be purified by recrystallization or by removing any volatiles under vacuum.[6]

Step 2: Synthesis of this compound

This step involves the condensation of tert-butyl carbazate with acetaldehyde.

-

Materials: tert-butyl carbazate, acetaldehyde, ethanol (or another suitable solvent), catalytic amount of acetic acid.

-

Procedure: tert-butyl carbazate is dissolved in ethanol. A catalytic amount of acetic acid is added, followed by the dropwise addition of acetaldehyde (1.0-1.2 equivalents). The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Conformational Analysis by Dynamic NMR (DNMR) Spectroscopy

DNMR is a powerful technique to study the kinetics of conformational changes, such as bond rotations, that are slow on the NMR timescale.[7]

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-